molecular formula C10H11N5 B13218361 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine

3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine

Cat. No.: B13218361
M. Wt: 201.23 g/mol
InChI Key: UXFSRFVRGMSLGI-UHFFFAOYSA-N
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Description

3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine is a heterocyclic compound that features a triazolopyrazine core fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The mixture is then refluxed and distilled to remove trifluoroacetic acid, and the product is isolated through filtration and drying.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and scalable reaction conditions, such as the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine is unique due to its specific fusion of triazolopyrazine and pyridine rings, which imparts distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its significance .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-13-9-7-12-4-5-15(9)14-10/h1-3,6,12H,4-5,7H2

InChI Key

UXFSRFVRGMSLGI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CN=CC=C3)CN1

Origin of Product

United States

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